Oxindole-Based Inhibitor 22

Description

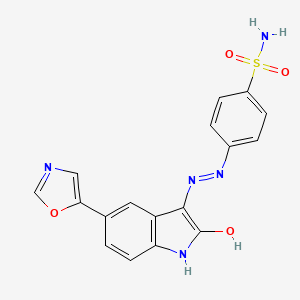

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13N5O4S |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

4-[[2-hydroxy-5-(1,3-oxazol-5-yl)-1H-indol-3-yl]diazenyl]benzenesulfonamide |

InChI |

InChI=1S/C17H13N5O4S/c18-27(24,25)12-4-2-11(3-5-12)21-22-16-13-7-10(15-8-19-9-26-15)1-6-14(13)20-17(16)23/h1-9,20,23H,(H2,18,24,25) |

InChI Key |

XWSWBBJOBJLNNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)C4=CN=CO4)O)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Design Strategies for Oxindole Based Inhibitor 22 and Analogues

General Synthetic Approaches to the Oxindole (B195798) Core and its Derivatization

The construction of the oxindole core is a foundational step in the synthesis of a vast array of bioactive molecules. nih.gov Over the years, numerous methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. nih.govumtm.cz These strategies often involve the intramolecular cyclization of precursors like α-chloroacetanilides or N-arylacrylamides. cancertreatmentjournal.comsoton.ac.uk Transition metal-mediated reactions, including those catalyzed by palladium, rhodium, or ruthenium, have proven highly efficient for building the oxindole framework. cancertreatmentjournal.comsoton.ac.ukrsc.org For instance, palladium-catalyzed α-arylation of amides is a powerful method for forming the characteristic five-membered ring of the oxindole system. soton.ac.uk Another approach involves the homolytic aromatic substitution (HAS), which proceeds via α-carbonyl radicals generated from the oxidation of corresponding enolates. cancertreatmentjournal.com Biocatalysis is also emerging as a green and highly selective alternative to traditional chemical synthesis for creating the oxindole core and its derivatives. umtm.cz

The C-3 position of the oxindole ring is a key site for introducing chemical diversity, as substitutions at this position significantly influence the biological activity of the resulting compounds. mdpi.comresearchgate.net A primary strategy involves the nucleophilic substitution of 3-substituted oxindoles. mdpi.com The high nucleophilicity at the C-3 position allows for reactions with various electrophiles. However, this approach can be challenging with sterically hindered substrates. mdpi.com

Knoevenagel condensation of isatins (indole-2,3-diones) with active methylene (B1212753) compounds is a widely used method to introduce a double bond at the C-3 position, which can be further modified. chemrxiv.org For example, the synthesis of alkene-oxindole derivatives can be achieved by reacting isatin (B1672199) with compounds like acetylacetone (B45752) in the presence of a base. cancertreatmentjournal.com

Recent advancements include visible-light-induced radical-coupling processes and copper-catalyzed asymmetric propargylation, which allow for the construction of sterically congested C-3-tetrasubstituted oxindoles with excellent stereoselectivity. mdpi.comuc.pt Palladium-catalyzed cross-coupling reactions have also been employed to arylate the C-3 position of unprotected oxindoles with high chemoselectivity. mdpi.com Furthermore, strategies for the direct C-3 fluorination of the oxindole scaffold have been developed to access novel fluorine-containing architectures. nih.gov

Table 1: Selected Methods for C-3 Substitution of the Oxindole Ring

| Reaction Type | Reagents/Catalyst | Description | Reference(s) |

| Knoevenagel Condensation | Isatins, Active Methylene Compounds, Base (e.g., piperidine) | Forms a C=C bond at the C-3 position. | cancertreatmentjournal.comchemrxiv.org |

| Nucleophilic Substitution | 3-Substituted Oxindoles, Electrophiles | Introduces various groups by leveraging C-3 nucleophilicity. | mdpi.com |

| Radical-Radical Coupling | 3-Aryl Substituted Oxindoles, Visible Light | Creates 3,3'-disubstituted oxindoles with structural complexity. | mdpi.com |

| Asymmetric Propargylation | 2-Oxindole-3-carboxylate Esters, Propargylic Esters, Copper Catalyst | Constructs chiral C-3 tetrasubstituted oxindoles. | uc.pt |

| Palladium-Catalyzed Arylation | Oxindole, Aryl Halides, Pd-dialkylbiarylphosphine Catalyst | Selectively arylates the C-3 position. | mdpi.com |

| Dehydration | 3-hydroxy-3-alkyl oxindole, Acid (e.g., HCl, AcOH) | Introduces a C=C bond from a hydroxyl precursor. | cancertreatmentjournal.com |

Modification at the N-1 position of the oxindole ring is another critical strategy for modulating the pharmacological properties of these compounds. mdpi.com N-alkylation and N-arylation are common modifications that can impact a compound's potency, selectivity, and pharmacokinetic profile.

An efficient method for N-alkylation involves using a protecting group, such as (N-methylpyrrol-2-yl)methylidene, for the competing C-3 position. This allows for the selective conversion of various oxindoles into their N-alkylated and N-benzylated derivatives under mild conditions. In the context of drug design, N-1 substitutions have been used to create prodrugs. For instance, linking squalene (B77637) to the N-1 position of inhibitors like semaxanib (B50656) and sunitinib (B231) can lead to the formation of nanoparticles that can be activated by pH changes in the body. mdpi.com

Catalytic systems have been developed to achieve orthogonal chemoselectivity between C-3 and N-1 arylation. While palladium-based catalysts selectively arylate the C-3 position, copper-diamine-based catalyst systems have been shown to exclusively promote arylation at the nitrogen atom of unprotected oxindoles. mdpi.com The choice of substituent at the N-1 position is crucial; studies on oxindole-indole conjugates have shown that increasing the bulkiness of the alkyl group can sometimes be unfavorable for biological activity.

Spirooxindoles, characterized by a spiro-atom at the C-3 position of the oxindole core, are a prominent class of compounds found in several natural alkaloids and pharmaceuticals. Their unique, rigid three-dimensional structure makes them attractive targets in drug discovery. The synthesis of these complex frameworks often relies on multicomponent reactions (MCRs) and cycloaddition reactions.

The [3+2] cycloaddition reaction is a powerful tool for constructing spiro-pyrrolidinyl-oxindole systems. This reaction typically involves the in situ generation of an azomethine ylide from the condensation of isatin and a secondary amino acid (like L-proline or sarcosine), which then reacts with a dipolarophile. This approach allows for the stereoselective creation of multiple stereocenters in a single step.

Various green synthesis approaches have been developed, utilizing biocatalysts like lipase, nano-sized catalysts, or performing reactions in aqueous media or under solvent-free conditions to produce spirooxindoles with high yields. Transition metals such as palladium, nickel, and zinc are also widely used to catalyze the synthesis of spirooxindoles from starting materials like isatin derivatives or methyleneindolinones. Furthermore, organocatalysis has enabled highly stereoselective methods for producing complex spiro-polycyclic oxindoles. researchgate.net

Molecular hybridization, which involves covalently linking two or more pharmacophoric scaffolds, is a rational drug design strategy to create new chemical entities with potentially enhanced or dual modes of action. The oxindole core is frequently used in this approach.

Oxindole-Indole Conjugates: The combination of oxindole and indole (B1671886) moieties has led to the development of potent anticancer agents. These hybrids are often designed to target specific enzymes like cyclin-dependent kinases (CDKs). Synthesis typically involves a hybrid pharmacophore approach where the two heterocyclic systems are linked. The oxindole part often forms crucial hydrogen bonds within the target's binding site, while the indole portion can establish important hydrophobic interactions.

Oxindole-Ferrocene Conjugates: Incorporating a ferrocene (B1249389) unit into an oxindole structure can yield compounds with interesting electrochemical properties and biological activities, including anticancer and antimicrobial effects. A common synthetic route is the Knoevenagel condensation of a substituted oxindole with ferrocene-carboxaldehyde. Another strategy involves a 1,3-dipolar Huisgen cycloaddition (a "click" reaction) to link a ferrocenylidene-oxindole bearing an N-propargyl group with various azides, creating triazole-linked conjugates.

Synthesis of Spirooxindole Frameworks

Targeted Synthesis of Oxindole-Based Inhibitor 22 and its Structural Analogues

This compound, identified as a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), is chemically known as 5-Chloro-3-(2-oxopropylidene)indole-2-one . cancertreatmentjournal.com Its synthesis is a multi-step process starting from 5-chloroisatin (B99725).

The targeted synthesis of inhibitor 22 involves the following key steps cancertreatmentjournal.com:

Condensation: 5-chloroisatin is first reacted with acetone (B3395972) in the presence of potassium carbonate (K₂CO₃). This reaction yields the 3-hydroxy-3-alkyl intermediate, 5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one (compound 26 ).

Dehydration: The intermediate compound 26 is then subjected to dehydration. This is achieved by treating it with concentrated hydrochloric acid (HCl) and a catalytic amount of acetic acid (AcOH) in ethanol. This step eliminates a water molecule to form the exocyclic double bond, yielding the final product, 5-Chloro-3-(2-oxopropylidene)indole-2-one (22 ). cancertreatmentjournal.com

Structural analogues of inhibitor 22 are synthesized by modifying the starting materials or the reaction conditions. For example, using isatin instead of 5-chloroisatin would produce the non-chlorinated analogue. Other analogues can be generated by condensing isatin or its derivatives with different ketones or active methylene compounds, such as acetylacetone, to vary the substituent at the C-3 position. cancertreatmentjournal.com The synthesis of a library of these derivatives allows for the exploration of structure-activity relationships, which led to the identification of compound 22 as a potent IDO1 inhibitor. cancertreatmentjournal.com

Table 2: Synthesis Scheme for this compound

| Step | Starting Material(s) | Reagents & Conditions | Intermediate/Product | Chemical Name | Reference |

| 1 | 5-Chloroisatin, Acetone | K₂CO₃ | Compound 26 | 5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one | cancertreatmentjournal.com |

| 2 | Compound 26 | conc. HCl, cat. AcOH, Ethanol | Inhibitor 22 | 5-Chloro-3-(2-oxopropylidene)indole-2-one | cancertreatmentjournal.com |

Stereoselective and Chemo-selective Synthetic Techniques for Oxindole Derivatives

The development of synthetic techniques that control stereochemistry and chemoselectivity is paramount in medicinal chemistry, as the specific three-dimensional arrangement and functional group reactivity of a molecule dictate its biological function.

Stereoselective Synthesis: Many biologically active oxindoles contain one or more stereocenters, particularly at the C-3 position. Asymmetric synthesis is crucial for producing enantiomerically pure compounds. Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity. For instance, sequential organocatalytic reactions, such as a Michael-domino Michael/aldol sequence, have been developed to synthesize complex spiro-polycyclic oxindoles with multiple contiguous stereocenters with excellent diastereoselectivity and enantioselectivity. researchgate.net Asymmetric 1,3-dipolar cycloaddition reactions are also widely employed for the stereoselective synthesis of spirooxindoles. Copper-catalyzed asymmetric propargylation is another modern method that provides chiral C-3 tetrasubstituted oxindoles in high yields and excellent enantioselectivities. uc.pt

Chemoselective Synthesis: Oxindole derivatives possess multiple reactive sites, including the N-1 nitrogen, the C-3 carbon, and the aromatic ring. Chemoselective reactions allow for the modification of one site without affecting the others. A notable example is the orthogonal arylation of unprotected oxindoles. By selecting the appropriate catalyst system—palladium-based for C-3 arylation and copper-based for N-1 arylation—chemoselective functionalization can be achieved. mdpi.com Other strategies for achieving chemoselectivity include intramolecular cyclodehydration reactions where the choice of activating reagent, such as triflic anhydride (B1165640) versus triflic acid, can control the reaction pathway to predictably form desired indole structures. One-pot strategies combining multiple steps, like a Buchwald–Hartwig amination/elimination sequence, can also provide controlled and stereoselective access to specific oxindole derivatives.

Molecular Mechanisms of Action and Target Engagement

Elucidation of Enzyme Inhibition Kinetics for Oxindole-Based Inhibitors

Enzyme inhibition kinetics are fundamental to understanding how a compound exerts its biological effect. For Oxindole-Based Inhibitor 22 and its class, these studies reveal the nature of the interaction with their target enzymes, guiding further development and optimization.

Research has identified this compound as a competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov In this mode of inhibition, the inhibitor directly competes with the enzyme's natural substrate, L-tryptophan, for binding to the active site. The structural similarity of the oxindole (B195798) core to intermediates in the tryptophan metabolic pathway is thought to be a key factor in this competitive action. nih.gov A study involving a series of 3-substituted oxindoles identified several compounds, including inhibitor 22, as competitive inhibitors of IDO1 with respect to L-tryptophan. nih.gov

While specific kinetic data for this compound against Cyclin-Dependent Kinase 2 (CDK2) is not prominently documented, the broader class of oxindole-based kinase inhibitors is well-established to function through competitive inhibition. mdpi.com Specifically, they act as ATP-competitive inhibitors, binding to the ATP pocket of kinases like CDK2. mdpi.comnih.gov This prevents the binding of ATP, the phosphate (B84403) donor for the kinase's phosphorylation activity, thereby blocking the downstream signaling cascade. nih.gov The naturally occurring oxindole derivative, indirubin (B1684374), and its analogues have been shown to inhibit CDKs by competing with ATP at the kinase domain. nih.gov

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) and its binding affinity by the inhibition constant (Kᵢ). For this compound, these values have been determined for its primary target, IDO1.

Studies have demonstrated that this compound has a potent inhibitory effect on the purified human IDO1 enzyme. nih.gov Its IC₅₀ value was measured at 0.36 ± 0.08 µM, and it exhibited a Kᵢ value of 54.69 ± 2.59 µM. nih.gov This places it among a series of potent 3-substituted oxindoles developed as IDO1 inhibitors. nih.gov

For the broader class of oxindole-based CDK inhibitors, numerous analogues have been synthesized and shown to possess low nanomolar inhibitory activity against CDK2. nih.gov For instance, certain oxindole-benzofuran hybrids have demonstrated potent sub-micromolar inhibitory activity against CDK2, with IC₅₀ values ranging from 37.80 to 177 nM. nih.gov

Competitive Inhibition Mechanisms (e.g., IDO1, CDK2)

Specific Protein Kinase Targeting by Oxindole-Based Inhibitors

The oxindole scaffold is a versatile platform for targeting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. semanticscholar.org

The dysregulation of CDKs is a hallmark of many cancers, making them prime targets for therapeutic intervention. mdpi.com Oxindole-based inhibitors have been developed to target a range of CDKs involved in cell cycle progression. nih.gov While this compound is primarily characterized as an IDO1 inhibitor, its core structure is representative of a class of compounds with significant anti-CDK activity.

Numerous studies have reported the efficacy of oxindole derivatives against various CDKs:

CDK1 and CDK2 : These are key regulators of the cell cycle. Oxindole-based compounds have been shown to inhibit both, often with greater potency for CDK2 over CDK1. nih.gov

CDK4 and CDK6 : These kinases, complexed with D-type cyclins, govern the G1 phase of the cell cycle. mdpi.com Oxindole-indole conjugates have been developed that show good inhibitory activity against CDK4. semanticscholar.orgmdpi.com

CDK9 : This kinase, part of the p-TEFb complex, is involved in the regulation of transcription. Certain pan-CDK inhibitors with an oxindole core show activity against CDK9.

The primary mechanism by which oxindole derivatives inhibit protein kinases is through competitive binding at the ATP-binding site. mdpi.comnih.gov The kinase catalytic domain has a conserved structure with a deep cleft where ATP binds. nih.gov This site is formed between the N- and C-terminal lobes of the kinase and is connected by a flexible hinge region. nih.govnih.gov Oxindole inhibitors, classified as Type I inhibitors, are designed to occupy this adenine-binding pocket in the active conformation of the kinase. nih.gov By mimicking the interactions of the adenine (B156593) portion of ATP, these inhibitors prevent the enzyme from binding its natural substrate, thus halting the phosphotransfer reaction. nih.govnih.gov

The potency and selectivity of oxindole-based inhibitors are determined by their specific molecular interactions within the ATP binding pocket of the target kinase.

Hinge Region Interactions: A critical interaction for ATP-competitive inhibitors is the formation of hydrogen bonds with the kinase hinge region. nih.gov The oxindole core is particularly adept at this. Molecular docking and X-ray crystallography studies have consistently shown that the oxindole ring fits into the adenine pocket, where its lactam NH group acts as a hydrogen bond donor to the backbone carbonyl of key hinge residues, such as Glu81 in CDK2. nih.gov Simultaneously, the C2-carbonyl oxygen of the oxindole acts as a hydrogen bond acceptor from the backbone NH of another hinge residue, typically Leu83 in CDK2. nih.gov These bidentate hydrogen bonds anchor the inhibitor firmly in the active site, a common feature for many potent kinase inhibitors. nih.govnih.gov

ATP-Competitive Binding Mechanisms

Receptor Tyrosine Kinases (RTKs) Inhibition (e.g., VEGFR-2, FLT3, PDGFR, c-KIT)

The oxindole scaffold is a well-established pharmacophore for the inhibition of multiple receptor tyrosine kinases (RTKs). nih.govcancertreatmentjournal.commedchemexpress.com Prominent FDA-approved drugs, such as Sunitinib (B231), feature an oxindole core and function as multi-targeted inhibitors of key RTKs including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fms-like Tyrosine Kinase 3 (FLT3), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT, which are crucial in tumor angiogenesis and cell proliferation. cancertreatmentjournal.comresearchgate.net

While the broader class of oxindole derivatives has been extensively developed for RTK inhibition, specific inhibitory data for "this compound" against VEGFR-2, FLT3, PDGFR, or c-KIT is not detailed in the reviewed literature. One study on a series of dispiropyrrolodinyl-oxindoles, which included compound 22, highlighted that other analogs within the series (compounds 18 and 21) showed dual inhibition of VEGFR-2 and cholinesterases, but only noted cholinesterase activity for compound 22. ekb.eg

Non-Receptor Tyrosine Kinases (e.g., BTK, PAK4, Akt, PIM1, AMPK)

The therapeutic reach of oxindole-based inhibitors extends to non-receptor tyrosine kinases, which are critical cytoplasmic signaling nodes.

p21-Activated Kinase 4 (PAK4): In a study evaluating tetrahydrobenzofuro[2,3-c]pyridine derivatives, compound 22 was found to be superior to the control compound in reducing the levels of phosphorylated PAK4 (p-PAK4), indicating its ability to suppress the PAK4 signaling pathway. nih.gov

PIM1 Kinase: Research on a new series of 3-cyanopyridines identified a compound designated as (22) that, when loaded into a cubosomes formulation, demonstrated an inhibitory effect on PIM-1 kinase. ekb.eg PIM-1 is an attractive therapeutic target as its overexpression is linked to numerous solid malignancies and it plays a role in cell proliferation, apoptosis, and drug resistance. ekb.eg

Bruton's Tyrosine Kinase (BTK), Akt, and AMP-activated protein kinase (AMPK): The oxindole scaffold has been utilized to design inhibitors for BTK, the PDK1/Akt pathway, and AMPK. mdpi.comnih.govnih.gov However, specific inhibitory data for a compound identified as "Inhibitor 22" against these particular non-receptor tyrosine kinases were not found in the available research.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

This compound has been identified as a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of diseases, including Alzheimer's disease, diabetes, and cancer. researchgate.netmdpi.com One report identifies "GSK-3β inhibitor 22 (compound 20o)" as possessing significant activity against this enzyme. dtic.mil GSK-3β inhibitors from the oxindole class are often designed as ATP-competitive inhibitors. researchgate.net

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| GSK-3β inhibitor 22 (compound 20o) | GSK-3β | 3.1 | dtic.mil |

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition

Microtubule Affinity-Regulating Kinase 4 (MARK4) is another serine/threonine kinase that has been identified as a target for oxindole-based compounds. unipi.it MARK4 is involved in the hyperphosphorylation of tau protein, making it a druggable target for Alzheimer's disease. nlk.cz In a NanoBRET assay screening a library of aminopyrimidine compounds, a compound designated as 22 was found to have a submicromolar IC₅₀ value, indicating potent, cell-active inhibition of MARK4.

| Compound | Target | Activity | Assay | Reference |

|---|---|---|---|---|

| Compound 22 | MARK4 | Submicromolar IC₅₀ | NanoBRET |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a key target for cancer immunotherapy due to its role in tumor immune evasion. It catalyzes the first and rate-limiting step in tryptophan catabolism. A series of C3-substituted oxindoles were synthesized and evaluated for IDO1 inhibition, with the oxindole moiety proposed to mimic the epoxide intermediate state of L-tryptophan during its enzymatic conversion.

Within this series, compound 22 was identified as a potent, competitive inhibitor of the purified human IDO1 enzyme with respect to the substrate L-Trp. The potent compounds from this series, including compound 22, also demonstrated IDO1 inhibition in the low-micromolar range in MDA-MB-231 human breast cancer cells.

Other Identified Biological Targets and their Inhibitory Mechanisms

Beyond its primary targets, the oxindole scaffold, from which Inhibitor 22 is derived, has been investigated for its inhibitory activity against a range of other biologically significant enzymes. These studies reveal the versatility of the oxindole core in interacting with various enzymatic active sites, suggesting a broad potential for therapeutic applications. Research has particularly focused on enzymes like tyrosinase, α-glucosidase, and caspases, uncovering diverse mechanisms of inhibition.

Tyrosinase Inhibition

Oxindole-based compounds have emerged as noteworthy inhibitors of tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. nih.govdntb.gov.ua Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. jst.go.jp

Detailed research has shown that certain oxindole-based chalcones can inhibit both the monophenolase and diphenolase activities of tyrosinase. jst.go.jp For instance, a study on oxindole-based chalcones demonstrated that a compound bearing a 4-hydroxy-3-methoxybenzylidene moiety was the most potent, with IC50 values of 63.37 µM for monophenolase and 59.71 µM for diphenolase activity. jst.go.jp This highlights the importance of the substitution pattern on the benzylidene ring for inhibitory potency. jst.go.jp Another series of N-phenylacetamide-oxindole-thiosemicarbazide hybrids showed exceptionally high tyrosinase inhibitory activity, with IC50 values ranging from 0.8 to 3.88 μM, significantly more potent than the reference standard, kojic acid (IC50 = 36.32 μM). researchgate.netscite.ai

The proposed mechanism for some of these inhibitors involves the chelation of copper ions within the enzyme's active site and interactions with key histidine residues. dntb.gov.uaresearchgate.net

Table 1: Tyrosinase Inhibitory Activity of Selected Oxindole Derivatives

| Compound | Inhibition Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Oxindole-based chalcone (B49325) (4-hydroxy-3-methoxybenzylidene) | Monophenolase | 63.37 | Kojic Acid | 29.74 |

| Oxindole-based chalcone (4-hydroxy-3-methoxybenzylidene) | Diphenolase | 59.71 | Kojic Acid | 29.74 |

| Oxindole-based chalcone (4-hydroxy) | Monophenolase | 77.07 | Kojic Acid | 29.74 |

| Oxindole-based chalcone (4-hydroxy) | Diphenolase | 85.33 | Kojic Acid | 29.74 |

| N-phenylacetamide-oxindole-thiosemicarbazide hybrid (7o) | Tyrosinase | 0.8 | Kojic Acid | 36.32 |

α-Glucosidase Inhibition

The oxindole scaffold has been extensively explored for the development of α-glucosidase inhibitors, which are therapeutic agents for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. researchgate.netfrontiersin.orgpatsnap.com

Studies have revealed that various oxindole derivatives exhibit potent α-glucosidase inhibitory activity, often significantly exceeding that of the standard drug, acarbose (B1664774). nih.govnih.gov For example, a series of 6-chloro-3-oxindole derivatives were synthesized and tested, with several compounds showing IC50 values much lower than acarbose (IC50 = 38.25±0.12μM). nih.gov Compound 2 in this series was particularly potent with an IC50 of 2.71±0.007 μM. nih.gov

Kinetic studies have uncovered diverse inhibitory mechanisms. A series of 5-fluoro-2-oxindole derivatives were found to inhibit α-glucosidase in a reversible and mixed manner. frontiersin.orgnih.govfigshare.com In contrast, a potent tetracyclic oxindole derivative (compound 6t ) with an IC50 of 0.7 μM—about 170 times more active than acarbose (IC50 = 115.8 μM)—was identified as an irreversible and mixed-type inhibitor. nih.govabertay.ac.uk Molecular docking studies suggest these inhibitors bind to the enzyme through hydrogen bonding and hydrophobic interactions. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Oxindole Derivatives

| Compound Series | Specific Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Inhibition Mechanism |

|---|---|---|---|---|---|

| 6-chloro-3-oxindole derivatives | Compound 2 | 2.71 ± 0.007 | Acarbose | 38.25 ± 0.12 | Not specified |

| 6-chloro-3-oxindole derivatives | Compound 3 | 11.41 ± 0.005 | Acarbose | 38.25 ± 0.12 | Not specified |

| 5-fluoro-2-oxindole derivatives | Compound 3f | 35.83 ± 0.98 | Acarbose | 569.43 ± 43.72 | Reversible, Mixed |

| 5-fluoro-2-oxindole derivatives | Compound 3d | 49.89 ± 1.16 | Acarbose | 569.43 ± 43.72 | Reversible, Mixed |

| Tetracyclic oxindole derivatives | Compound 6t | 0.7 | Acarbose | 115.8 | Irreversible, Mixed |

Caspase Inhibition

The oxindole scaffold and its close analog, isatin (B1672199), have been identified as promising structures for the development of caspase inhibitors. nih.govacs.org Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death), making their inhibitors potential therapeutic agents for diseases characterized by excessive cell death. nih.gov

Specifically, isatin sulfonamides have been recognized as potent, non-peptide, and selective inhibitors of the executioner caspases, caspase-3 and caspase-7. nih.govacs.org Structural modifications to the isatin scaffold, such as N-alkylation and substitutions on the aromatic ring, have been explored to enhance binding potency and selectivity. nih.govrsc.org For instance, certain isatin sulfonamide Michael acceptors demonstrate nanomolar potency for inhibiting caspase-3 and -7. acs.orggoogle.com The mechanism of action is believed to involve the interaction of the inhibitor with the active site of the caspase. rsc.org While the oxindole scaffold is a key feature of these inhibitors, specific inhibitory data for a compound explicitly named "this compound" against caspases were not identified in the reviewed literature. However, the established activity of the core structure suggests a potential avenue for investigation. aspic.ptresearchgate.net

Computational and Structural Biology Studies

Molecular Docking Analyses of Oxindole-Based Inhibitor-Target Interactions

Molecular docking simulations have been instrumental in elucidating the binding mode of the N-phenylnaphthostyril-1-sulfonamide series, including inhibitor 22, within the ATP-binding site of FGFR1. tandfonline.comtandfonline.com These computational models suggest that the core structure of the inhibitor securely lodges itself in the active site, providing a foundation for its inhibitory activity. The docking model indicates that the naphthostyril core, which is structurally similar to the oxindole (B195798) scaffold, is responsible for key interactions within the adenine-binding portion of the ATP pocket. tandfonline.com

The introduction of a hydroxyl group at the para position of the phenyl ring (as seen in the highly active compound 20) was found to be beneficial for activity, whereas the presence of a methyl group in the ortho position, as in compound 22, resulted in a slight decrease in inhibitory action. tandfonline.comtandfonline.com This suggests that the substituent's nature and position on the phenyl ring are critical for optimizing the inhibitor's potency.

The docking analysis for the N-phenylnaphthostyril-1-sulfonamide scaffold reveals specific interactions that anchor the inhibitor to the FGFR1 kinase domain. The primary interaction motifs are hydrogen bonds formed with the critical hinge region of the kinase, which is a common feature for many kinase inhibitors. tandfonline.comtandfonline.com

Key interactions for the scaffold include:

Hydrogen Bonding: The NH moiety of the naphthostyril core acts as a hydrogen bond donor to the side chain of Glutamate 562 (Glu562). The carbonyl group of the inhibitor serves as a hydrogen bond acceptor, interacting with the backbone amide of Alanine 564 (Ala564). tandfonline.com These two hydrogen bonds are crucial for anchoring the inhibitor in the correct orientation.

Hydrophobic Interactions: The planar naphthostyril and phenyl rings are involved in extensive hydrophobic interactions with non-polar residues within the ATP binding pocket, further stabilizing the complex.

The table below summarizes the key interactions identified through molecular docking for the inhibitor scaffold.

| Interacting Residue | Interaction Type | Inhibitor Moiety Involved |

| Glu562 | Hydrogen Bond | Naphthostyril NH group |

| Ala564 | Hydrogen Bond | Naphthostyril C=O group |

| Various | Hydrophobic | Naphthostyril & Phenyl rings |

Molecular Dynamics (MD) Simulations to Assess Inhibitor-Target Complex Stability and Conformational Changes

While specific molecular dynamics (MD) simulation data for inhibitor 22 is not detailed in the available literature, this computational technique is a standard and powerful tool for evaluating the stability of inhibitor-target complexes. jrespharm.comnih.gov MD simulations, often performed over nanoseconds to microseconds, provide insights into the dynamic nature of the binding interactions predicted by molecular docking. jrespharm.commdpi.com

For an FGFR1-inhibitor complex, an MD simulation would assess:

Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over time to ensure the complex remains stable and the inhibitor does not dissociate from the binding pocket. mdpi.com

Conformational Changes: FGFR1, like other kinases, possesses flexible regions such as the P-loop and the activation loop containing the DFG (Asp-Phe-Gly) motif. MD simulations can reveal how the binding of an inhibitor influences the conformation and dynamics of these regions, which is crucial for the enzyme's function. mdpi.com

Binding Free Energy Calculation: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to calculate the binding free energy, offering a more quantitative estimate of the inhibitor's affinity for the target. jrespharm.commdpi.com These calculations can decompose the energy contributions, highlighting the key residues responsible for binding. mdpi.com

X-ray Crystallographic Analysis of Oxindole-Based Inhibitor-Protein Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.gov It provides definitive proof of the binding mode and precise interactions, which is invaluable for structure-based drug design. While a docking model for inhibitor 22 exists, a public X-ray co-crystal structure with FGFR1 has not been identified.

However, analysis of other inhibitors co-crystallized with FGFR1, such as lenvatinib, reveals the detailed architecture of the binding site. researchgate.net Such structures show the exact orientation of the inhibitor and its interactions with key residues like Val561, the "gatekeeper" residue, and others in the hinge region and the DFG motif. researchgate.net For inhibitor 22, an X-ray structure would be crucial to validate the binding mode predicted by docking, confirm the specific hydrogen bonds and hydrophobic contacts, and provide a precise template for designing next-generation inhibitors with improved potency and selectivity. The process involves crystallizing the purified protein in complex with the inhibitor and analyzing the resulting X-ray diffraction patterns. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Inhibitor Optimization

In silico prediction of ADME properties is a critical component of modern drug discovery, helping to identify and filter out compounds with poor pharmacokinetic profiles early in the process. iapchem.org For inhibitor 22, researchers have suggested that its reduced activity compared to similar compounds could be due to low membrane permeability, a hypothesis likely derived from computational estimations. tandfonline.com The presence of the ortho-methyl group could influence properties like lipophilicity and polar surface area, which in turn affect permeability. tandfonline.com

A comprehensive in silico ADME assessment for an inhibitor like compound 22 would typically involve evaluating a range of physicochemical and pharmacokinetic parameters. These predictions are often guided by established rules and models, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a molecule. mdpi.com

The table below outlines key ADME parameters that are typically predicted computationally to guide the optimization of inhibitor candidates.

| Parameter | Description | Importance for Optimization |

| Molecular Weight | The mass of the molecule. | Lower molecular weight is generally preferred for better absorption and distribution. |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of a compound's oiliness. | An optimal range is needed; too high can lead to poor solubility and high metabolism. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Correlates with hydrogen bonding potential and affects membrane permeability and oral bioavailability. |

| H-Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in the molecule. | Governed by Lipinski's rules; excessive numbers can hinder membrane permeability. |

| Aqueous Solubility | The ability of the compound to dissolve in water. | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the barrier protecting the central nervous system (CNS). | Important for CNS-targeted drugs, but undesirable for peripherally acting agents. |

| CYP450 Inhibition | Prediction of whether the compound inhibits key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and toxicity. |

| Human Intestinal Absorption (HIA) | The predicted percentage of the drug absorbed from the human gut. | A key factor for oral bioavailability. |

These computational predictions help prioritize which newly designed analogs should be synthesized and tested, saving time and resources in the drug discovery pipeline. nih.govresearchgate.net

In Vitro Biological Evaluation and Cellular Pharmacology

Anti-Proliferative Activity of Oxindole-Based Inhibitor 22 and Analogues in Cancer Cell Lines

The anti-proliferative potential of this compound and its related analogues has been extensively studied across a diverse range of human cancer cell lines. These investigations are crucial in determining the compound's efficacy and spectrum of activity against various cancer types.

Assessment in Diverse Human Cancer Cell Panels

The cytotoxic effects of oxindole-based inhibitors have been evaluated against a comprehensive panel of human cancer cell lines, including those derived from breast cancer, leukemia, colon cancer, and prostate cancer. For instance, studies have demonstrated the anti-proliferative properties of spirooxindole analogues against breast (MDA-MB-231, MCF-7), prostate (PC3), colon (HCT-116), and lung (A549) carcinoma cell lines. mdpi.commdpi.com Furthermore, the activity of these compounds has been assessed in liver cancer (HepG2), various leukemia cell lines (K562, Jurkat), and cervical cancer (HeLa) cells. mdpi.commdpi.com This broad screening approach allows for the identification of cancer types that are particularly sensitive to this class of inhibitors.

The anti-proliferative activity of novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles was investigated against A-549, MDA-MB-231, and HCT-116 cancer cell lines. tandfonline.com Similarly, the efficacy of certain oxindole-indole conjugates has been tested against breast cancer cell lines MDA-MB-231 and MCF-7. mdpi.com Chalcone-containing diaryl ether hybrids have also been evaluated against MCF-7, HepG2, and HCT-116 human cancer cell lines. tandfonline.com

Determination of Half-Maximal Inhibitory Concentrations (IC50/GI50)

A key metric in assessing the anti-proliferative activity of a compound is its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value, which represents the concentration of the drug required to inhibit cell growth by 50%.

For a series of spirooxindoles, IC50 values were determined to be potent against several cancer cell lines. For example, one analogue exhibited IC50 values of 2.4 µM in MDA-MB-231 (breast), 3.4 µM in PC3 (prostate), 7.2 µM in HCT-116 (colon), and 7.8 µM in A549 (lung) cells. mdpi.com In another study, a potent analogue, compound 5l, showed an average GI50 value of 3.39 µM against a leukemia subpanel and 5.97 µM against a colon cancer subpanel. mdpi.com

The IC50 values for various oxindole-based compounds have been systematically determined across different cancer cell lines. For instance, certain oxindole-benzothiazole hybrids demonstrated GI50 values reaching 2.02 µM in prostate cancer cells. nih.gov A particularly potent analogue, compound 5l, exhibited an IC50 of 36.21 nM for FLT3 inhibition and a remarkable 8.17 nM for CDK2 inhibition. mdpi.com The table below summarizes some of the reported IC50/GI50 values for different oxindole-based inhibitors.

| Compound/Analogue | Cell Line | Cancer Type | IC50/GI50 (µM) |

| Spirooxindole Analogue | MDA-MB-231 | Breast | 2.4 |

| Spirooxindole Analogue | PC3 | Prostate | 3.4 |

| Spirooxindole Analogue | HCT-116 | Colon | 7.2 |

| Spirooxindole Analogue | A549 | Lung | 7.8 |

| Hybrid 8a | T-47D | Breast | 0.41 |

| Hybrid 8a | MOLT-4 | Leukemia | 0.68 |

| Hybrid 8a | SR | Leukemia | 0.52 |

| Hybrid 8a | OVCAR-4 | Ovarian | 0.93 |

| Compound 5l (Average) | Leukemia Subpanel | Leukemia | 3.39 |

| Compound 5l (Average) | Colon Cancer Subpanel | Colon | 5.97 |

| Oxindole-benzothiazole 9o | DU145 | Prostate | 2.02 |

| Spirooxindole 2b | MDA-MB 231 | Breast | - |

| Spirooxindole 2b | HepG-2 | Liver | - |

| Spirooxindole 2b | Caco-2 | Colon | - |

Cell Cycle Modulation by Oxindole-Based Inhibitors

In addition to inhibiting cell proliferation, oxindole-based inhibitors have been shown to modulate the cell cycle, a critical process for cell growth and division. By interfering with the cell cycle, these compounds can prevent cancer cells from replicating.

Induction of Cell Cycle Arrest in Specific Phases

Studies have revealed that oxindole-based inhibitors can induce cell cycle arrest at various phases, including G0/G1, G1/S, and G2/M. For example, some spirooxindoles have been shown to cause cell cycle arrest at the G0/G1 phase. mdpi.com Other studies have reported that certain oxindole (B195798) derivatives induce arrest at the G1/S phase. mdpi.com A notable effect of some of these compounds is the arrest of the cell cycle at the G2/M phase. mdpi.comsemanticscholar.org

For instance, treatment of K562 cells with specific cycloadducts led to a significant accumulation of cells in the SubG1 and G0/G1 phases. mdpi.com Similarly, certain oxindole-indole conjugates were found to halt the cell cycle proliferation of MCF-7 cells in the G0/G1 phase. mdpi.com A 3-tetrazolyl methyl-3-hydroxy-oxindole hybrid (THOH) was shown to induce G2/M cell cycle arrest in lung cancer cells. semanticscholar.org

Apoptosis Induction and Related Cellular Pathway Analysis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells.

Oxindole-based inhibitors have been demonstrated to be potent inducers of apoptosis. Flow cytometric analysis has confirmed the apoptotic effect of synthesized spirooxindole compounds. mdpi.com The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. Studies have shown that these inhibitors can activate key caspases, such as caspase-3 and caspase-9. plos.orgresearchgate.net

The apoptotic process induced by these compounds often involves the mitochondrial pathway. This is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and alterations in the levels of Bcl-2 family proteins. plos.orgspandidos-publications.com For example, treatment with certain di-spiropyrrolizidino oxindole derivatives led to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2. plos.org Furthermore, the degradation of PARP (poly(ADP-ribose) polymerase), a substrate of activated caspase-3, is another hallmark of apoptosis observed with these inhibitors. plos.org

Enzymatic Activity Assays for Direct Target Inhibition

To understand the mechanism of action of this compound and its analogues at a molecular level, enzymatic activity assays are performed to determine their ability to directly inhibit specific target enzymes.

These compounds have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. For example, certain oxindole derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.comtandfonline.com The inhibitory activity is often quantified by IC50 values, with some compounds showing nanomolar potency against their target kinases. For example, compound 5l was found to be a highly effective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and CDK2, with IC50 values of 36.21 nM and 8.17 nM, respectively. mdpi.com

Another important target for some oxindole-based inhibitors is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion. By inhibiting IDO1, these compounds can potentially restore an anti-tumor immune response. nih.govmdpi.com Enzymatic assays have confirmed the direct inhibitory effect of several oxindole derivatives on purified human IDO1 enzyme, with some exhibiting low micromolar IC50 values. nih.govmdpi.com

| Compound/Analogue | Target Enzyme | IC50 (nM) |

| Compound 5l | FLT3 | 36.21 |

| Compound 5l | CDK2 | 8.17 |

| Sunitinib (B231) | CDK2 | 27.90 |

| Oxindole-benzothiazole 9f | CDK2 | 200 |

| Oxindole-benzothiazole 9o | CDK2 | 210 |

| Compound 23 | IDO1 | 190 |

This comprehensive in vitro evaluation highlights the significant potential of this compound and its analogues as anticancer agents, acting through multiple mechanisms including inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, and direct inhibition of key enzymatic targets.

Table of Compound Names

| Abbreviation / Name | Full Chemical Name |

| 5-fluorouracil | 5-Fluoro-2,4(1H,3H)-pyrimidinedione |

| Bax | B-cell lymphoma 2-associated X protein |

| Bcl-2 | B-cell lymphoma 2 |

| CDK2 | Cyclin-dependent kinase 2 |

| Cytochrome c | - |

| FLT3 | FMS-like tyrosine kinase 3 |

| IDO1 | Indoleamine 2,3-dioxygenase 1 |

| p21 | Cyclin-dependent kinase inhibitor 1 |

| p53 | Tumor protein p53 |

| PARP | Poly(ADP-ribose) polymerase |

| Sunitinib | N-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

| THOH | 3-tetrazolyl methyl-3-hydroxy-oxindole hybrid |

Selectivity Profiling Against Panels of Enzymes

Research into this compound has included its evaluation against a panel of enzymes to determine its selectivity profile. This profiling is crucial for understanding the inhibitor's specificity and potential mechanism of action.

Detailed research findings indicate that this compound demonstrates significant inhibitory activity against the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). rsc.orgnih.gov IDO1 is an immunosuppressive enzyme that has been identified as a therapeutic target in fields such as oncology. rsc.org The inhibitory action of compound 22 on IDO1 is reported to be competitive with respect to the enzyme's natural substrate, L-tryptophan (L-Trp). rsc.orgnih.gov

To assess its selectivity, the inhibitory effect of compound 22 was also tested against Tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism. nih.gov The results revealed that this compound is substantially more selective for IDO1 over TDO. rsc.orgnih.gov Specifically, studies have shown a selectivity ratio of approximately 152-fold in favor of IDO1 inhibition. nih.gov This strong preference suggests that the oxindole moiety of the compound may mimic an intermediate state of the L-Trp substrate during the IDO1 catalytic process. rsc.org

The inhibitory concentrations (IC₅₀) determined from in vitro assays against purified human enzymes quantify this selectivity. The IC₅₀ value for this compound against IDO1 was found to be in the low-micromolar range, while its activity against TDO was significantly weaker. nih.gov

Table 1: Inhibitory Activity and Selectivity of this compound

Table 2: List of Compounds

Preclinical Research on Oxindole Based Inhibitors in Vivo Studies

In Vivo Proof-of-Concept Studies in Relevant Disease Models (e.g., Xenograft Models for Cancer)

GNF-5837, identified as Oxindole-Based Inhibitor 22, has been evaluated in preclinical cancer models to determine its efficacy in a living organism. nih.govacs.orgnih.gov These studies are fundamental for bridging the gap between laboratory findings and potential clinical applications. The primary model used to test the in vivo anticancer activity of GNF-5837 was a mouse xenograft model. nih.govacs.orgnih.gov This involved the implantation of cancer cells into mice to simulate tumor growth and assess the inhibitor's effect.

Specifically, the xenograft model was derived from Rat Intestinal Epithelial (RIE) cells engineered to express both Tropomyosin receptor kinase A (TRKA) and its ligand, nerve growth factor (NGF). nih.govacs.orgnih.govmedchemexpress.com This model is particularly relevant as GNF-5837 is a potent pan-Trk inhibitor, targeting the family of tropomyosin receptor kinases (TRKA, TRKB, and TRKC). nih.govaxonmedchem.comcaymanchem.com The neurotrophin receptors, including TRKA, are implicated in the development and progression of various cancers. nih.gov

The primary endpoint in the xenograft studies was the assessment of tumor growth inhibition. nih.govacs.orgnih.gov GNF-5837 demonstrated significant, dose-dependent anti-tumor activity. medchemexpress.combiocrick.com In mice bearing the RIE-TRKA/NGF xenografts, oral administration of GNF-5837 once daily for 10 days led to substantial tumor regression. medchemexpress.comselleckchem.com

At a dose of 50 mg/kg, a 72% tumor regression was observed. medchemexpress.combiocrick.com Strikingly, a complete tumor regression of 100% was achieved at a dose of 100 mg/kg. medchemexpress.combiocrick.com A lower dose of 25 mg/kg resulted in partial inhibition of tumor growth. medchemexpress.combiocrick.com These findings underscore the potent in vivo efficacy of GNF-5837 in a Trk-dependent cancer model. axonmedchem.com

| Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition/Regression | Reference |

|---|---|---|

| 25 | Partial tumor growth inhibition | medchemexpress.combiocrick.com |

| 50 | 72% tumor regression | medchemexpress.combiocrick.com |

| 100 | 100% tumor regression | medchemexpress.combiocrick.com |

General Pharmacokinetic and Pharmacodynamic Considerations within Preclinical Models

The pharmacokinetic profile of GNF-5837 has been investigated in preclinical models, primarily in mice and rats. selleckchem.combbk.ac.uk There are some conflicting reports regarding its oral bioavailability. Several sources describe GNF-5837 as being orally bioavailable. nih.govacs.orgnih.govmedchemexpress.comaxonmedchem.combiocrick.com However, other studies indicate that while it displays good bioavailability when administered intravenously, its oral bioavailability is not as high. caymanchem.comcaymanchem.com More specifically, studies in both male Balb/c mice and Sprague–Dawley rats characterized GNF-5837 as having low drug clearance and moderate bioavailability. selleckchem.combbk.ac.uk

The pharmacodynamics of GNF-5837 are intrinsically linked to its mechanism of action as a pan-Trk inhibitor. nih.govtocris.com By inhibiting the autophosphorylation of Trk receptors, GNF-5837 effectively blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the RAS/ERK, PI3K/AKT, and PLC-γ1 pathways. nih.gov The observed tumor regression in xenograft models is a direct pharmacodynamic outcome of this targeted inhibition. nih.govaxonmedchem.com The compound is highly selective for Trk kinases over a wide range of other kinases, although some minor activity against c-Kit and PDGFRβ has been noted at much higher concentrations. caymanchem.comcaymanchem.comtocris.com

| Parameter | Finding | Reference |

|---|---|---|

| Mechanism of Action | Potent and selective pan-Trk inhibitor (TRKA, TRKB, TRKC) | nih.govaxonmedchem.comcaymanchem.com |

| Pharmacodynamic Effect | Inhibition of Trk-dependent signaling pathways (RAS/ERK, PI3K/AKT, PLC-γ1), leading to tumor growth inhibition and regression. | nih.govmedchemexpress.combiocrick.com |

| Bioavailability | Described as orally bioavailable, with other reports indicating low drug clearance and moderate bioavailability in mice and rats. Good bioavailability reported with intravenous administration. | nih.govacs.orgnih.govmedchemexpress.comaxonmedchem.comcaymanchem.combiocrick.comselleckchem.combbk.ac.ukcaymanchem.com |

| Selectivity | Highly selective for Trk kinases with less potent inhibition of c-Kit and PDGFRβ. | caymanchem.comcaymanchem.comtocris.com |

Strategic Development and Future Perspectives in Medicinal Chemistry

Rational Drug Design Approaches for Optimizing Oxindole-Based Inhibitors

Rational drug design is a cornerstone in the development of targeted therapies, and it is extensively applied to the oxindole (B195798) scaffold. This approach relies on understanding the three-dimensional structure of the biological target, often a protein kinase, and using this information to design molecules that fit precisely into the active site. nih.govacs.org

For a hypothetical "Inhibitor 22," this process would begin with identifying its biological target, for instance, a cyclin-dependent kinase (CDK) or vascular endothelial growth factor receptor (VEGFR). nih.govresearchgate.net Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) analysis are then employed to predict how modifications to the oxindole core will affect its binding affinity and inhibitory activity. nih.govworldscientific.com For example, structure-based design might reveal that adding a specific substituent at the C3 position of the oxindole ring could form a crucial hydrogen bond with a key amino acid residue in the target's binding pocket, thereby increasing potency. nih.govnih.gov

Key strategies in the rational design of oxindole inhibitors include:

Structure-Based Design: Utilizing X-ray crystallography or NMR structures of the target protein to guide the design of inhibitors that complement the active site's shape and electrostatics. nih.govdrughunter.com

QSAR Modeling: Developing mathematical models that correlate the chemical structure of oxindole derivatives with their biological activity, helping to predict the potency of new designs. nih.govworldscientific.com

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity and using it as a template for designing new molecules. acs.org

A study on novel tetrahydronaphthalene-fused spirooxindoles, for instance, used a rational design approach to develop dual inhibitors of MDM2 and CDK4 for glioblastoma, demonstrating how specific stereochemistry is key to potent inhibition. nih.gov

Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-Based Drug Discovery (FBDD) offers an alternative path to identifying lead compounds. This technique involves screening small, low-molecular-weight chemical fragments to see if they bind to the target protein. drughunter.com These weakly binding fragments are then grown or combined to create a more potent lead compound.

In the context of "Inhibitor 22," FBDD could start with the core oxindole scaffold itself as a fragment. Researchers would then identify other small molecules that bind to adjacent sites on the target protein. These fragments can be linked together to produce a larger, high-affinity inhibitor. This method is particularly useful for developing highly efficient ligands, as it builds potency incrementally.

Once a lead compound like "Inhibitor 22" is identified, lead optimization becomes critical. This iterative process involves making small chemical modifications to the lead to improve its pharmacological profile. vichemchemie.com Key goals of lead optimization include:

Enhancing Potency and Selectivity: Modifying the structure to increase its affinity for the intended target while minimizing off-target effects. nih.gov For example, replacing a benzimidazolone core with an oxindole was shown to mitigate the formation of reactive metabolites in AMPA receptor modulators. researchgate.net

Improving ADMET Properties: Adjusting the molecule's characteristics to ensure it has appropriate absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for clinical use. vichemchemie.com

Structure-Activity Relationship (SAR) Studies: Systematically altering parts of the molecule to understand how different functional groups contribute to its activity. nih.govresearchgate.net For instance, studies on oxindole-based CDK inhibitors have extensively mapped the SAR to guide the design of more effective compounds. nih.gov

| Strategy | Description | Application to "Inhibitor 22" | Reference |

|---|---|---|---|

| Fragment-Based Drug Discovery (FBDD) | Screening small chemical fragments that are then grown or combined to create a lead compound. | The oxindole core could serve as an initial fragment, which is then elaborated to enhance binding affinity. | drughunter.com |

| Lead Optimization | Iterative chemical modification of a lead compound to improve its pharmacological properties (potency, selectivity, ADMET). | Fine-tuning the substituents on the oxindole ring of "Inhibitor 22" to achieve better efficacy and safety. | nih.govvichemchemie.com |

| Structure-Activity Relationship (SAR) | Systematic study of how chemical structure relates to biological activity to guide optimization. | Analyzing how changes to the structure of "Inhibitor 22" affect its ability to inhibit its target kinase. | nih.govresearchgate.net |

Molecular Hybridization as a Promising Design Strategy for Multi-Targeted Agents

Chronic and complex diseases like cancer often involve multiple biological pathways. This has led to the development of multi-targeted agents that can modulate several targets simultaneously. mdpi.com Molecular hybridization is a key strategy for creating such drugs, where two or more pharmacophores (active structural units) from different drugs are combined into a single hybrid molecule. rsc.orgnih.gov

The oxindole scaffold is an ideal candidate for this approach. For "Inhibitor 22," this could involve linking the oxindole core to another pharmacophore known to inhibit a different, but related, target. For example:

Oxindole-Benzothiazole Hybrids: Designed as CDK2 inhibitors for cancer therapy. nih.gov

Oxindole-Diaryl Urea Hybrids: Developed as type II BRAF inhibitors. nih.gov

Oxindole-Lactam Hybrids: Synthesized via Ugi reaction as potential agents for Alzheimer's disease by inhibiting cholinesterases. uc.ptacs.org

This strategy can lead to compounds with enhanced efficacy or the ability to overcome drug resistance. A recent study detailed the design of oxindole/benzofuran hybrids as dual inhibitors of CDK2 and GSK-3β for breast cancer, showcasing the potential of this approach. nih.gov

Development of Nanocarrier-Based Delivery Systems for Oxindole Derivatives

Many potent drug candidates, including oxindole derivatives, face challenges with poor water solubility, stability, and bioavailability, which can limit their clinical application. nih.gov Nanocarrier-based delivery systems offer a solution by encapsulating the drug in nanoparticles, protecting it from degradation and improving its delivery to the target site. mdpi.comfrontiersin.org

For a compound like "Inhibitor 22," various nanocarriers could be employed:

Liposomes: These are microscopic vesicles with a phospholipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. sci-hub.se Folic acid-conjugated liposomes loaded with an oxindole derivative have been developed for targeted cancer therapy. sci-hub.se

Polymeric Nanoparticles: Polymers like poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) can be used to create nanoparticles that encapsulate drugs, providing controlled release and improved biocompatibility. nih.gov

Fullerenes: Carbon-based nanostructures like C60 fullerene can be functionalized to bind with oxindole derivatives, creating stable complexes for targeted delivery. semanticscholar.orgmdpi.com

Hyperbranched Polymers: PEGylated hyperbranched poly(arylene oxindole) can self-assemble into nanoparticles that can be loaded with therapeutic agents. researchgate.net

These delivery systems can enhance the therapeutic efficacy of oxindole inhibitors by increasing their solubility, prolonging their circulation time, and enabling targeted delivery to tumor tissues, thereby reducing side effects. frontiersin.org

Emerging Applications of Oxindole Scaffolds Beyond Current Focus Areas

While the primary focus for many oxindole-based inhibitors has been cancer, the versatility of this scaffold has led to its exploration in a wide range of other therapeutic areas. sci-hub.seresearchgate.net The ability of the oxindole core to be readily modified allows for the generation of compounds with diverse biological activities. sci-hub.se

Emerging applications for compounds like "Inhibitor 22" could include:

Antiviral Agents: Oxindole derivatives have been synthesized and evaluated for their ability to inhibit HIV-1, with some showing activity against HIV-1 reverse transcriptase and Tat-mediated viral transcription. mdpi.com

Neuroprotective Agents: Due to their ability to cross the blood-brain barrier and interact with CNS targets, oxindole hybrids are being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's disease. uc.ptresearchgate.net

Antimicrobial Agents: Novel oxindole derivatives are being designed and screened for their potential as antibacterial agents. nih.gov

Anti-inflammatory Agents: Certain indirubin (B1684374) derivatives, which contain an oxindole-like structure, have shown potent anti-inflammatory effects. nih.gov

Other Therapeutic Uses: The oxindole scaffold has been incorporated into drugs for treating restless legs syndrome (Ropinirole) and has been investigated for anti-leishmanial, antioxidant, and anti-diabetic properties. sci-hub.seresearchgate.net

Computational repurposing campaigns are also being used to identify new potential targets for existing libraries of oxindole compounds, further expanding their therapeutic potential. researchgate.netnih.gov

Challenges and Opportunities in the Translational Development of Oxindole-Based Inhibitors

Despite the promise of oxindole-based inhibitors like "Inhibitor 22," the path from a promising lead compound to a clinically approved drug is fraught with challenges.

Challenges:

Selectivity: Many oxindole-based inhibitors target the ATP-binding site of kinases, which is highly conserved across the kinome. Achieving high selectivity for the desired kinase over others is a major hurdle to avoid off-target effects.

Drug Resistance: Cancer cells can develop resistance to targeted therapies through mutations in the target protein or activation of alternative signaling pathways.

Pharmacokinetics and Bioavailability: Achieving optimal ADMET properties remains a significant challenge. Poor solubility, rapid metabolism, or low oral bioavailability can derail the development of an otherwise potent compound. vichemchemie.comnih.gov

Toxicity: Off-target effects or inherent cytotoxicity of the molecule can lead to unacceptable toxicity profiles in preclinical and clinical studies. nih.gov

Opportunities:

Multi-Targeting and Hybridization: Designing inhibitors that hit multiple targets simultaneously can offer a way to overcome resistance and improve efficacy. nih.govnih.gov

Advanced Drug Delivery: Nanotechnology and other advanced formulation strategies can help overcome issues of solubility and bioavailability, enabling the clinical translation of challenging compounds. frontiersin.orgsci-hub.se

Biomarker-Driven Clinical Trials: Identifying patient populations most likely to respond to a specific inhibitor based on biomarkers can increase the success rate of clinical trials.

Exploring New Chemical Space: The synthesis of novel oxindole scaffolds, such as spirooxindoles, continues to provide new lead compounds with unique properties and mechanisms of action. tandfonline.comrsc.org

The journey of an oxindole inhibitor from the lab to the clinic requires a multidisciplinary approach, combining medicinal chemistry, computational modeling, pharmacology, and clinical science to navigate these challenges and capitalize on the immense therapeutic potential of this versatile scaffold.

Q & A

Q. What are the key structural features of Oxindole-Based Inhibitor 22 that contribute to its inhibitory activity?

To identify critical structural elements, researchers should perform comparative molecular analysis using ligand-based similarity screening (e.g., 2D fingerprinting and 3D shape-based comparisons) against known bioactive compounds. This approach highlights conserved motifs, such as the oxindole core and substituents at specific positions, which are often linked to binding affinity and selectivity . Characterization via NMR, X-ray crystallography, and mass spectrometry is essential to confirm structural integrity and purity .

Q. What experimental protocols are recommended for synthesizing and purifying this compound?

Synthesis should follow established protocols for oxindole derivatives, including cyclization reactions and functional group modifications. Purification methods such as column chromatography or recrystallization must be optimized to achieve >95% purity. Detailed procedures, including reaction conditions and spectroscopic data for intermediates, should be documented in the main manuscript or supplementary materials to ensure reproducibility .

Q. How can researchers validate the inhibitory efficacy of this compound in preliminary in vitro assays?

Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) under physiologically relevant conditions. Include positive controls (e.g., known inhibitors) and measure IC50 values. Ensure triplicate measurements and statistical analysis (e.g., Student’s t-test) to confirm significance. Report assay parameters such as substrate concentration, pH, and incubation time to facilitate cross-study comparisons .

Advanced Research Questions

Q. What computational strategies can identify novel biological targets for this compound?

Employ ligand-based repurposing campaigns by comparing the compound’s 2D/3D similarity profiles against databases like ChEMBL, PDB, and DrugBank. Molecular docking and dynamics simulations can predict binding modes to non-canonical targets (e.g., HS2ST or viral proteases). Validate predictions with differential scanning fluorimetry (DSF) or cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How should researchers resolve contradictions in efficacy data across different assay formats?

Conduct meta-analyses to identify variables influencing discrepancies, such as assay sensitivity (e.g., fluorescence vs. radiometric detection) or buffer conditions. Use orthogonal assays (e.g., SPR for binding kinetics and cell-based viability tests) to cross-validate results. Statistical tools like ANOVA can isolate confounding factors, while controlled replication under standardized conditions minimizes variability .

Q. What methodologies optimize the design of in vivo studies for this compound?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define study objectives. Use pharmacokinetic (PK) profiling to determine dosing regimens, bioavailability, and tissue distribution. Include endpoints such as tumor growth inhibition (for oncology) or viral load reduction (for antivirals). Adhere to ethical guidelines for animal welfare and report sample size calculations to ensure statistical power .

Q. How can coarse-grained molecular dynamics (CG-MD) models improve understanding of this compound’s mechanism?

Parameterize CG-MD models using thermodynamic data and existing Martini force fields. Simulate interactions with biological membranes or protein complexes to study binding kinetics and conformational changes. Compare results with all-atom simulations for validation. This approach is particularly useful for studying inhibitor behavior in heterogeneous environments like deep eutectic solvents .

Data Contradiction and Analysis

Q. What steps are critical when analyzing conflicting data between computational predictions and experimental results?

- Re-evaluate computational parameters (e.g., force field accuracy, solvation models).

- Validate in silico predictions with mutagenesis studies to confirm key binding residues.

- Use sensitivity analysis to assess the impact of assay conditions (e.g., ionic strength, cofactors) on experimental outcomes. Example workflow:

| Step | Method | Outcome |

|---|---|---|

| 1 | Molecular docking | Predicted binding affinity (ΔG) |

| 2 | DSF assay | Observed thermal shift (ΔTm) |

| 3 | Mutagenesis | Residue-specific contribution to binding |

Methodological Resources

- Literature Review : Use Boolean operators (AND/OR/NOT) and controlled vocabularies (e.g., MeSH terms) in databases like PubMed or SciFinder to retrieve primary studies on oxindole derivatives .

- Ethical Compliance : For in vivo studies, reference the ARRIVE guidelines and institutional review board (IRB) protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.